methyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C7H8BrFN2O2. It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-bromo-1H-pyrazole-5-carboxylic acid with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazoles.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Methyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its pyrazole core.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions.
Industrial Applications: It is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate is not fully understood, but it is believed to interact with specific molecular targets such as enzymes and receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-1H-pyrazole-5-carboxylate: Lacks the fluoroethyl group, which may affect its biological activity and chemical reactivity.
Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and interactions.
Methyl 4-bromo-1-(2-chloroethyl)-1H-pyrazole-5-carboxylate: Contains a chloroethyl group instead of fluoroethyl, potentially altering its pharmacokinetic properties.
Uniqueness
Methyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate is unique due to the presence of both bromine and fluoroethyl groups, which can enhance its reactivity and binding affinity in biological systems. The combination of these functional groups makes it a valuable compound for the development of new pharmaceuticals and chemical probes .
Properties
IUPAC Name |
methyl 4-bromo-2-(2-fluoroethyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrFN2O2/c1-13-7(12)6-5(8)4-10-11(6)3-2-9/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIUMAYFNRIJOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1CCF)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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